(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[2-(cyclohexanecarbonylimino)-6-methoxy-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-13-8-9-14-15(10-13)25-18(20(14)11-16(21)24-2)19-17(22)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDUMXKHNHUEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)C3CCCCC3)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic potentials based on diverse research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available benzothiazole derivatives. The cyclohexanecarbonyl group is introduced through a condensation reaction, followed by methylation to yield the final product. Various synthetic routes have been explored to optimize yields and purity.
Anti-inflammatory and Analgesic Properties
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory and analgesic activities. A study evaluated several benzothiazole derivatives for their ability to inhibit inflammation and pain in animal models. The results showed that certain derivatives reduced carrageenan-induced edema significantly, suggesting a potential for developing new anti-inflammatory agents based on this scaffold .
Antioxidant Activity
The compound has also been assessed for its free radical scavenging abilities. In vitro assays demonstrated that it effectively neutralizes reactive oxygen species (ROS), which are implicated in various pathological conditions. The antioxidant activity was comparable to established antioxidants, indicating its potential utility in combating oxidative stress-related diseases .
Antitumor Activity
Recent studies have focused on the anticancer properties of related benzothiazole compounds. For example, a series of benzothiazole derivatives were tested against various cancer cell lines, including A431 and A549. Results indicated that these compounds could inhibit cell proliferation and induce apoptosis, highlighting their potential as anticancer agents .
Case Study 1: Anti-inflammatory Efficacy
In a controlled study involving albino rats, a derivative similar to this compound was administered at doses ranging from 25 mg/kg to 100 mg/kg. The compound exhibited a dose-dependent reduction in paw edema compared to the control group, with the highest dose providing significant relief .
Case Study 2: Antioxidant Assessment
Another study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results indicated that it possessed considerable free radical scavenging activity, with IC50 values comparable to standard antioxidants like ascorbic acid .
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis of the Compound
The synthesis of (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step processes that include the formation of the benzothiazole ring and subsequent functionalization. The initial steps often involve:
- Formation of Benzothiazole : This is achieved by reacting appropriate anilines with thioketones or isothiocyanates.
- Cyclization and Functionalization : The introduction of the cyclohexanecarbonyl group and the methyl ester functionality is performed through acylation reactions, followed by condensation reactions to form the imine linkage.
Biological Activities
Numerous studies have reported on the biological activities associated with benzothiazole derivatives, including:
- Antimicrobial Activity : Benzothiazole derivatives exhibit significant antibacterial and antifungal properties. Research indicates that modifications in the benzothiazole structure can enhance activity against various pathogens .
- Anticancer Properties : Compounds containing benzothiazole moieties have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Effects : Several benzothiazole derivatives have been evaluated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase .
Pharmacological Applications
The pharmacological applications of this compound can be categorized as follows:
Case Studies and Research Findings
Several case studies highlight the effectiveness of benzothiazole derivatives in clinical settings:
- Anticancer Studies : A study demonstrated that a series of benzothiazole derivatives significantly inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
- Anti-inflammatory Trials : Clinical trials involving benzothiazole-based compounds showed marked reduction in inflammation markers among patients with chronic inflammatory diseases .
Chemical Reactions Analysis
Hydrolysis Reactions
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive metabolites or intermediates for further derivatization.
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Example Reaction :
Nucleophilic Substitution at the Thiazole Ring
The sulfur and nitrogen atoms in the benzothiazole ring participate in nucleophilic substitution or ring-opening reactions. Mercaptoacetic acid reacts with the ring to form thiazolidinone derivatives.
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Example Reaction :
Cycloaddition and Heterocyclization
The imino group facilitates cycloaddition with electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate, DMAD) to form fused heterocycles.
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Example Reaction :
Condensation with Aldehydes
The active methylene group adjacent to the ester participates in Knoevenagel condensations with aromatic aldehydes.
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Example Reaction :
Reductive Amination of the Imino Group
The cyclohexanecarbonylimino group is reduced to form secondary amines using agents like NaBH₄ or LiAlH₄.
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Example Reaction :
Photochemical Reactions
The benzothiazole system undergoes photochemical isomerization or degradation under UV light.
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Example Reaction :
Oxidation Reactions
The methoxy group is demethylated under strong oxidative conditions to form hydroxyl derivatives.
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Example Reaction :
Comparative Reactivity Table
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Bioactivity
Table 1: Key Substituents in Benzothiazole Derivatives
Key Observations:
- Electron-Withdrawing vs.
- Biological Activity: Amino-thiazole derivatives (e.g., ) are precursors to cephalosporin antibiotics, suggesting that the target compound’s cyclohexanecarbonyl imino group may confer unique receptor-binding properties.
Structural and Crystallographic Insights
- Hydrogen Bonding: Unlike the N-H⋯O/N interactions stabilizing the crystal lattice of , the target compound’s cyclohexanecarbonyl group may promote C-H⋯π interactions due to its nonpolar structure, altering crystallization behavior .
- Dihedral Angles: In , dihedral angles between the benzothiazole ring and ester moieties range from 44° to 87°, suggesting conformational flexibility. The target compound’s bulkier substituents may restrict rotation, affecting binding to enzymatic targets.
Pharmacological and Agrochemical Potential
- Antimicrobial Activity: The sulfamoyl group in is associated with sulfonamide-like antibacterial effects, whereas the target compound’s methoxy group may favor antifungal activity by mimicking natural phenolic defenses .
- Herbicidal Applications: While highlights methyl esters in sulfonylurea herbicides, the target compound’s benzothiazole core lacks the triazine moiety critical for acetolactate synthase inhibition, suggesting divergent mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
